AM-6226
Description
AM-6226 is a potent, orally bioavailable full agonist of GPR40 (FFA1), a G protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR40 enhances glucose-dependent insulin secretion and stimulates incretin hormones like GLP-1 and GIP, making it a promising therapeutic target for type 2 diabetes . Developed through structure-activity relationship (SAR) optimization from its predecessor AM-1638, this compound exhibits superior pharmacokinetic properties and efficacy in non-human primate models. In oral glucose tolerance tests (OGTT), this compound reduced plasma glucose AUC by 18% at 10 mg/kg, comparable to the DPP-4 inhibitor sitagliptin . Its unique mechanism involves dual engagement of pancreatic β-cells and the enteroinsular axis, minimizing hypoglycemia risk while improving glycemic control .
Properties
Molecular Formula |
C32H36F2O4 |
|---|---|
Molecular Weight |
522.6328 |
IUPAC Name |
(R)-3-{3-[2-((S)-2,2-Dimethyl-cyclopentyl)-2'-fluoro-5'-methoxy-biphenyl-4-ylmethoxy]-2-fluoro-phenyl}-pentanoic acid |
InChI |
InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |
InChI Key |
CUBDGLIBZGKXKQ-JIPXPUAJSA-N |
SMILES |
CC[C@@H](C1=CC=CC(OCC2=CC=C(C3=CC(OC)=CC=C3F)C([C@@H]4C(C)(C)CCC4)=C2)=C1F)CC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-6226; AM 6226; AM6226; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
Key Findings
- Potency and Efficacy: this compound demonstrated 2.3× greater potency than AM-1638 in inositol phosphate assays (EC50 = 5.76 vs. 13.16 nM) and 8–10× higher efficacy in stimulating insulin secretion compared to AMG 837 in human islets . In transient GPR40 expression assays, this compound and AM-1638 retained full efficacy even at low receptor levels, whereas AMG 837’s efficacy dropped to 5% of maximum at 0.05 µg plasmid DNA .
- Mechanistic Differentiation: Full vs. Partial Agonism: this compound and AM-1638 act as full agonists, engaging both pancreatic β-cells and intestinal L-cells to enhance insulin and incretin secretion. In contrast, partial agonists like AMG 837 primarily target β-cells with weaker enteroendocrine effects . Binding Sites: this compound and AM-1638 bind to an allosteric site distinct from AMG 837, enabling positive cooperativity with endogenous fatty acids .
- TAK-875, despite comparable potency, was withdrawn due to hepatotoxicity linked to off-target effects .
- Synthetic Efficiency: A novel photoredox-catalyzed synthesis reduced this compound’s production to 3 steps (44% yield) from 8 steps (13% yield), enhancing scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
